molecular formula C21H24BrN3O3 B251207 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

货号: B251207
分子量: 446.3 g/mol
InChI 键: DTYODYNSUABSMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPA is a small molecule that belongs to the class of piperazine derivatives. It has been studied for its ability to act as a selective antagonist of the dopamine D3 receptor, a target that has been implicated in various neuropsychiatric disorders.

作用机制

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and it has been implicated in various neuropsychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the reinforcing effects of drugs of abuse and modulates dopamine signaling in the brain. This compound has also been shown to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to reduce the release of dopamine in the nucleus accumbens, a key region of the mesolimbic pathway, in response to cocaine and methamphetamine. This compound has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, this compound has been found to have a modulatory effect on other neurotransmitter systems, including serotonin and glutamate.

实验室实验的优点和局限性

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have high selectivity and affinity for the dopamine D3 receptor. This compound has also been validated in several preclinical models of neuropsychiatric disorders, and it has shown promising results in terms of reducing drug-seeking behavior and improving cognitive function. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other dopamine receptors, and its effects may vary depending on the animal species and strain used in the study.

未来方向

There are several future directions for the study of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to evaluate its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Additionally, there is a need to optimize the synthesis method of this compound and to develop more selective and potent analogs that can be used in clinical trials. Overall, this compound has shown promise as a potential drug candidate for the treatment of neuropsychiatric disorders, and further research is needed to fully understand its therapeutic potential.

合成方法

The synthesis of 2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-bromophenol with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound in high yield and purity. The synthesis method of this compound has been optimized and validated in several studies, and it is considered an efficient and reproducible process.

科学研究应用

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in preclinical models. It has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. This compound is currently being evaluated as a potential drug candidate for the treatment of neuropsychiatric disorders.

属性

分子式

C21H24BrN3O3

分子量

446.3 g/mol

IUPAC 名称

2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H24BrN3O3/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26)

InChI 键

DTYODYNSUABSMQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

规范 SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。